

# Spectroscopic Analysis of Methyl (E)-2-Heptenoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 2-heptenoate

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of methyl (E)-2-heptenoate. This document details predicted <sup>1</sup>H and <sup>13</sup>C NMR data, outlines a standard experimental protocol for data acquisition, and visualizes key structural relationships and procedural workflows.

## Predicted Spectroscopic Data

Due to the limited availability of public, experimentally derived NMR data for methyl (E)-2-heptenoate, the following data has been generated using a reliable online prediction tool (NMRDB.org). This predicted data serves as a robust reference for the identification and structural elucidation of this compound.

## Predicted <sup>1</sup>H NMR Data

The predicted <sup>1</sup>H NMR spectrum of methyl (E)-2-heptenoate in CDCl<sub>3</sub> at 400 MHz is summarized in the table below. The data includes predicted chemical shifts ( $\delta$ ) in parts per million (ppm), the multiplicity of the signal, the coupling constants (J) in Hertz (Hz), and the integration value.

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	5.82	dt	15.6, 1.4	1H
H-3	6.95	dt	15.6, 7.0	1H
H-4	2.21	q	7.0	2H
H-5	1.45	sextet	7.3	2H
H-6	1.32	sextet	7.5	2H
H-7	0.91	t	7.4	3H
O-CH <sub>3</sub>	3.73	s	-	3H

## Predicted <sup>13</sup>C NMR Data

The predicted <sup>13</sup>C NMR spectrum of methyl (E)-2-heptenoate in CDCl<sub>3</sub> at 100 MHz is presented below. The table includes the predicted chemical shifts (δ) in parts per million (ppm) for each carbon atom.

Carbon	Chemical Shift (δ, ppm)
C-1	166.8
C-2	121.2
C-3	149.8
C-4	34.2
C-5	30.2
C-6	22.3
C-7	13.9
O-CH <sub>3</sub>	51.4

# Experimental Protocol for NMR Spectroscopic Analysis

The following is a general experimental protocol for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of a liquid sample such as methyl (E)-2-heptenoate.

## 1. Sample Preparation:

- Materials: High-quality 5 mm NMR tube, NMR solvent (e.g., deuterated chloroform,  $\text{CDCl}_3$ , with 0.03% v/v tetramethylsilane - TMS), Pasteur pipette, and the liquid sample (methyl (E)-2-heptenoate).
- Procedure:
  - Ensure the NMR tube is clean and dry.
  - Using a clean Pasteur pipette, add approximately 0.5-0.7 mL of the deuterated solvent into the NMR tube.
  - Add 1-2 drops of the liquid sample, methyl (E)-2-heptenoate, to the solvent in the NMR tube.
  - Cap the NMR tube securely and gently invert it several times to ensure the solution is homogeneous.
  - Carefully wipe the outside of the NMR tube with a lint-free tissue.

## 2. NMR Spectrometer Setup and Data Acquisition:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Procedure:
  - Insert the prepared NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.

- Place the sample in the spectrometer's autosampler or manually insert it into the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- For  $^1\text{H}$  NMR:
  - Load a standard proton experiment.
  - Set the spectral width to approximately 12-16 ppm, centered around 6-8 ppm.
  - Set the number of scans (typically 8-16 for a concentrated sample).
  - Acquire the free induction decay (FID).
- For  $^{13}\text{C}$  NMR:
  - Load a standard carbon experiment with proton decoupling (e.g., zgpg30).
  - Set the spectral width to approximately 220-240 ppm, centered around 100-120 ppm.
  - Set the number of scans (typically 64-1024 or more, as  $^{13}\text{C}$  is less sensitive).
  - Acquire the FID.

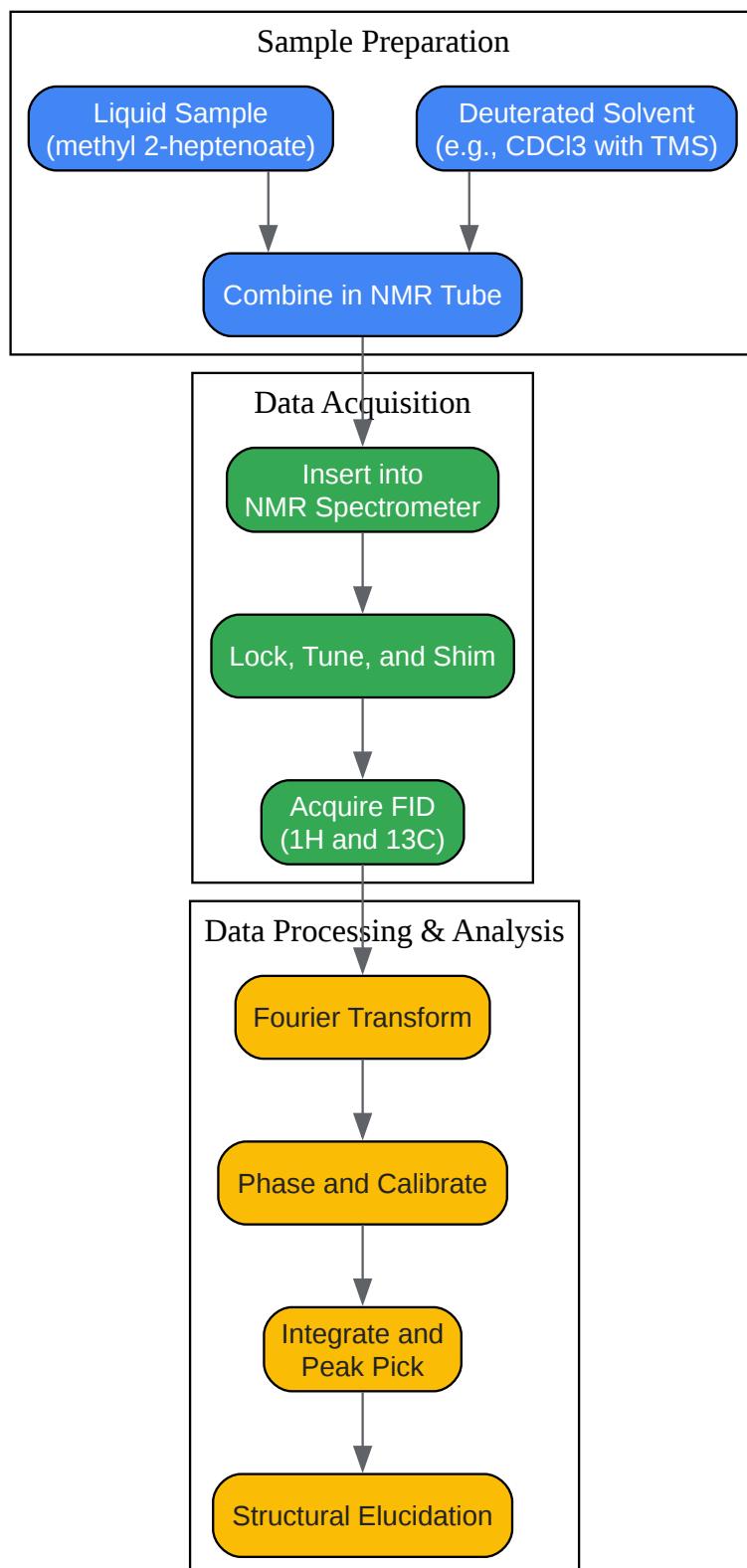
### 3. Data Processing and Analysis:

- Software: Use appropriate NMR data processing software (e.g., MestReNova, TopSpin, ACD/Labs).
- Procedure:
  - Apply a Fourier transform to the acquired FID to obtain the spectrum.
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.

- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Pick the peaks in both spectra and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

## Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the workflow of NMR analysis and the chemical structure of methyl (E)-2-heptenoate with its key NMR correlations.



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Caption: Workflow for NMR Spectroscopic Analysis.

Methyl (E)-2-Heptenoate

## Key Predicted NMR Assignments

## 1H NMR:

H-2: 5.82 ppm (dt)  
H-3: 6.95 ppm (dt)  
O-CH3: 3.73 ppm (s)

## 13C NMR:

C=O: 166.8 ppm  
C-3: 149.8 ppm  
C-2: 121.2 ppm  
O-CH3: 51.4 ppm

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Caption: Structure and Key Predicted NMR Assignments.

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